

Application Note: Quantitative Analysis of Cholesteryl Heptadecanoate using Gas Chromatography-Mass Spectrometry

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Compound of Interest

Compound Name: Cholesteryl heptadecanoate

Cat. No.: B163170

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Introduction

Cholesteryl esters are crucial components of cellular lipid metabolism and are implicated in various physiological and pathological processes, including atherosclerosis. Accurate quantification of specific cholesteryl esters is therefore essential for research and drug development. **Cholesteryl heptadecanoate**, a synthetic cholesteryl ester containing a C17:0 fatty acid, is not typically found in biological systems and serves as an excellent internal standard for the quantification of endogenous cholesteryl esters.^[1] This application note details a robust and sensitive method for the analysis of **cholesteryl heptadecanoate** using high-temperature gas chromatography-mass spectrometry (HTGC-MS).

Principle

This method involves the extraction of lipids from a sample matrix, followed by derivatization to increase the volatility of the analytes for gas chromatographic separation. The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the stationary phase. The mass spectrometer then detects and quantifies the target analyte, **cholesteryl heptadecanoate**, based on its unique mass-to-charge ratio.

Experimental Protocols

Sample Preparation: Lipid Extraction (Modified Bligh & Dyer Method)

This protocol is suitable for the extraction of total lipids from biological samples such as plasma, serum, or cell cultures.

Reagents and Materials:

- Chloroform
- Methanol
- Deionized Water
- Sample (e.g., 100 μ L of serum)
- **Cholesteryl Heptadecanoate** internal standard solution (1 mg/mL in chloroform)
- Glass centrifuge tubes with PTFE-lined caps
- Pipettes
- Vortex mixer
- Centrifuge
- Nitrogen gas evaporator

Procedure:

- To a glass centrifuge tube, add the sample (e.g., 100 μ L of serum).
- Spike the sample with a known amount of **cholesteryl heptadecanoate** internal standard solution.
- Add 375 μ L of a 1:2 (v/v) chloroform:methanol mixture.
- Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.

- Add 125 μ L of chloroform and vortex for 1 minute.
- Add 125 μ L of deionized water and vortex for another minute.
- Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.
- Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.

Derivatization: Silylation

To improve the volatility and thermal stability of **cholesteryl heptadecanoate** for GC-MS analysis, a silylation step is performed to convert the hydroxyl group of cholesterol to a trimethylsilyl (TMS) ether.

Reagents and Materials:

- Dried lipid extract from the previous step
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Pyridine (anhydrous)
- Heating block or oven
- GC vials with inserts

Procedure:

- Reconstitute the dried lipid extract in 50 μ L of anhydrous pyridine.
- Add 50 μ L of BSTFA with 1% TMCS to the vial.
- Cap the vial tightly and vortex for 30 seconds.
- Heat the mixture at 60°C for 60 minutes to ensure complete derivatization.

- After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

- Gas chromatograph equipped with a high-temperature capillary column and coupled to a mass spectrometer.

GC-MS Parameters:

Parameter	Value
Gas Chromatograph	
Column	MXT-1 cross-linked dimethylpolysiloxane capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas	Helium at a constant flow rate of 1.1 mL/min
Injection Volume	1 µL
Injection Mode	Splitless
Injector Temperature	280°C
Oven Temperature Program	Initial temperature of 260°C, hold for 3 min, ramp to 320°C at 10°C/min, then ramp to 330°C at 2°C/min and hold for 8 min, finally ramp to 380°C at 30°C/min and hold for 3 min. [2]
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Ion Source Temperature	230°C
Acquisition Mode	Selected Ion Monitoring (SIM)
Monitored Ion (m/z)	369.35 (Quantifier), other characteristic ions can be used as qualifiers

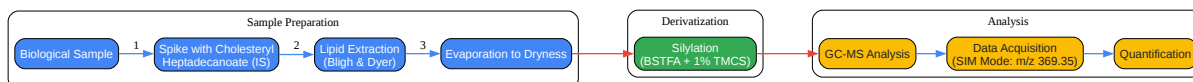
Data Presentation

Quantitative Data Summary

The following table summarizes the expected quantitative data for the GC-MS analysis of **cholesteryl heptadecanoate**. These values are based on typical performance for similar cholesteryl ester analyses.[\[2\]](#)[\[3\]](#)

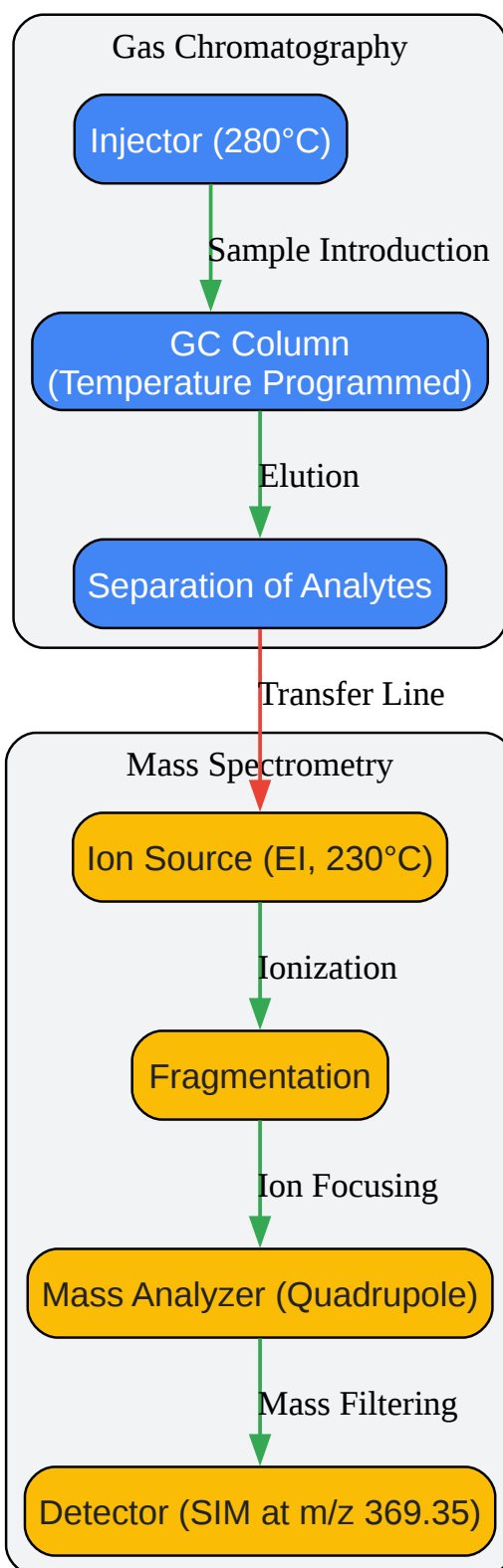
Parameter	Expected Value
Retention Time (RT)	Approximately 15 - 20 min (elutes after cholesteryl palmitate and before cholesteryl stearate)
Characteristic Mass Fragments (m/z)	369.35 (base peak, [M-RCOOH] ⁺), 638.6 ([M] ⁺ , low abundance)
Limit of Detection (LOD)	0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)	0.2 - 1.0 µg/mL
Linearity (r ²)	> 0.99
Precision (%RSD)	< 15%
Accuracy (% Recovery)	85 - 115%

Visualizations



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Caption: Experimental workflow for the GC-MS analysis of **Cholesteryl Heptadecanoate**.



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Caption: Logical relationship of the GC-MS system components for cholesteryl ester analysis.

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